4-Hydroxy Atorvastatin-d5 Calcium Salt 4-Hydroxy Atorvastatin-d5 Calcium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206499
InChI:
SMILES:
Molecular Formula: C₃₃H₂₈D₅CaFN₂O₆
Molecular Weight: 617.73

4-Hydroxy Atorvastatin-d5 Calcium Salt

CAS No.:

Cat. No.: VC0206499

Molecular Formula: C₃₃H₂₈D₅CaFN₂O₆

Molecular Weight: 617.73

* For research use only. Not for human or veterinary use.

4-Hydroxy Atorvastatin-d5 Calcium Salt -

Specification

Molecular Formula C₃₃H₂₈D₅CaFN₂O₆
Molecular Weight 617.73

Introduction

Chemical Structure and Properties

4-Hydroxy Atorvastatin-d5 Calcium Salt is characterized by its deuterium labeling, which replaces five hydrogen atoms with deuterium (a stable isotope of hydrogen) at specific positions in the molecule. The compound exists in different forms based on its calcium salt composition.

Molecular Identification

The compound is identified by various parameters as shown in the following table:

ParameterDetails
CAS Number265989-45-5 , 1276537-18-8 (unlabeled)
Chemical Namedi(4-Hydroxy Atorvastatin-d5) Calcium Salt
Synonyms[2H5]-p-Hydroxyatorvastatin calcium salt; [2H5]-4-Hydroxy Atorvastatin Calcium Salt; p-Hydroxy Atorvastatin-d5 Calcium Salt
Molecular FormulaC₃₃H₂₈D₅CaFN₂O₆ or C66H58D10CaF2N4O12
Molecular Weight598.69 - 1199.42 g/mol (varies by source)

The structure of the compound features a hydroxyl group at the fourth position and five deuterium atoms replacing hydrogen atoms on the phenyl ring, creating a distinct isotopic signature . The calcium salt form enhances stability and solubility characteristics compared to the free acid form.

Structural Characteristics

The compound maintains the core structure of atorvastatin while incorporating specific modifications:

  • A hydroxyl group at the fourth position

  • Five deuterium atoms replacing hydrogen atoms on the phenyl ring

  • Calcium salt formation for stability

  • Retention of the pharmacophore responsible for HMG-CoA reductase inhibition

Biological Activity

4-Hydroxy Atorvastatin-d5 Calcium Salt exhibits biological activities similar to those of non-deuterated atorvastatin, primarily functioning as an HMG-CoA reductase inhibitor.

Pharmacological Relevance

As a metabolite of atorvastatin, 4-Hydroxy Atorvastatin-d5 Calcium Salt represents one of the active metabolic products formed during atorvastatin metabolism. Atorvastatin is the only drug in its class specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia . The deuterated metabolite helps researchers understand:

Applications in Pharmaceutical Research

The unique properties of 4-Hydroxy Atorvastatin-d5 Calcium Salt make it invaluable for various applications in pharmaceutical research and development.

Pharmacokinetic Studies

The compound serves as a stable isotope-labeled internal standard in pharmacokinetic studies, enabling:

  • Accurate quantification of atorvastatin and its metabolites in biological samples

  • Improved precision in determining drug concentration in plasma and tissues

  • Better understanding of drug absorption, distribution, metabolism, and excretion (ADME) properties

The deuterium labeling provides a distinct mass difference that can be easily detected and differentiated from the non-labeled compound using mass spectrometry, while maintaining nearly identical chemical behavior in biological systems .

Metabolic Research

Researchers utilize 4-Hydroxy Atorvastatin-d5 Calcium Salt to:

  • Monitor drug metabolism pathways

  • Identify and quantify specific metabolites

  • Study the enzymatic systems involved in atorvastatin metabolism, particularly the cytochrome P450 system

  • Investigate kinetic isotope effects, which can provide deeper insights into reaction mechanisms and enzyme-substrate interactions

This research is critical for optimizing dosing strategies and predicting potential drug interactions, ultimately improving patient outcomes and safety profiles .

Analytical Applications

The compound plays a crucial role in analytical chemistry, particularly in the development and validation of bioanalytical methods.

Mass Spectrometry Applications

4-Hydroxy Atorvastatin-d5 Calcium Salt functions as an internal standard in mass spectrometry-based analyses, offering several advantages:

  • Similar retention time to non-deuterated compounds in chromatographic separations

  • Distinct mass difference for unambiguous identification

  • Compensation for matrix effects and variations in extraction efficiency

  • Improved accuracy and precision in quantitative analyses

These properties make it an essential tool for developing robust analytical methods for pharmacokinetic studies and therapeutic drug monitoring.

Method Development and Validation

The compound is frequently used in:

  • Development of liquid chromatography-mass spectrometry (LC-MS) methods

  • Validation of bioanalytical procedures for clinical trials

  • Quality control of pharmaceutical formulations

  • Reference standards for impurity profiling

These applications ensure the accuracy and reliability of analytical results, which are critical for regulatory submissions and clinical decision-making.

Comparison with Related Compounds

4-Hydroxy Atorvastatin-d5 Calcium Salt is one of several deuterated and non-deuterated derivatives of atorvastatin used in research and analytical applications.

Structural Analogs

The following table presents a comparison of 4-Hydroxy Atorvastatin-d5 Calcium Salt with related compounds:

Compound NameMolecular FormulaDistinct FeaturesApplication
Atorvastatin CalciumC66H68CaF2N4O10Non-deuterated parent compoundActive pharmaceutical ingredient
2-Hydroxy Atorvastatin-d5 Calcium SaltC66H60D10CaF2N4O12Hydroxylation at position 2; deuterationMetabolite reference standard
4-Hydroxy Atorvastatin Lactone-d5C33H28D5FN2O4Lactone form; deuterationMetabolite reference standard
Atorvastatin-d5 Sodium SaltC33H29D5FN2NaO5Sodium salt; deuterationReference standard
4-Hydroxy Atorvastatin (non-deuterated)C33H34FN2O6Non-deuterated metaboliteActive metabolite

This diverse range of compounds enables comprehensive research into various aspects of atorvastatin's metabolism and pharmacokinetics .

Metabolic Relationships

The various hydroxylated and deuterated forms represent different metabolic pathways of atorvastatin in the body:

  • 4-Hydroxy Atorvastatin is one of the major active metabolites formed via cytochrome P450 3A4 (CYP3A4)

  • 2-Hydroxy Atorvastatin is another active metabolite with similar pharmacological activity

  • Lactone forms represent cyclization products that can be converted back to the active acid forms

Understanding these relationships helps researchers map the complete metabolic profile of atorvastatin and understand its pharmacological impact .

SupplierCatalog NumberPackage SizeApproximate Price (as of 2023-2024)
TRCH8289371mg$275
Medical Isotopes, Inc.D142371mg$390
American Custom ChemicalsRDL00070365mg$495.9
CymitQuimicaTR-H8289371mg€503.00
CymitQuimicaTR-H82893710mg€3,545.00
ClearsynthCS-O-14019VariousNot specified

These providers typically supply the compound with a purity of ≥95%, suitable for research and analytical applications .

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